Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate is a chemical compound that belongs to the class of organophosphonates. This compound is characterized by the presence of an anthracene moiety, a butylamino group, and a phosphonate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate typically involves the reaction of anthracene derivatives with phosphonate esters under specific conditions. One common method involves the use of palladium-catalyzed α, β-homodiarylation of vinyl esters . This method has been shown to significantly improve the overall yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate involves its interaction with specific molecular targets. The anthracene moiety allows the compound to act as a fluorescent probe, while the phosphonate group can participate in various biochemical reactions. The compound’s effects are mediated through its ability to bind to specific proteins and enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [(anthracen-9-YL)methyl]phosphonate
- Diethyl [(9-anthr-yl)(4-methyl-anilino)methyl]phosphonate
- 9,10-Diphenylanthracene
Uniqueness
Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate is unique due to its combination of an anthracene moiety with a butylamino group and a phosphonate ester. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
797763-37-2 |
---|---|
Molekularformel |
C23H30NO3P |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
N-[anthracen-9-yl(diethoxyphosphoryl)methyl]butan-1-amine |
InChI |
InChI=1S/C23H30NO3P/c1-4-7-16-24-23(28(25,26-5-2)27-6-3)22-20-14-10-8-12-18(20)17-19-13-9-11-15-21(19)22/h8-15,17,23-24H,4-7,16H2,1-3H3 |
InChI-Schlüssel |
PNUHGLSMEXZJTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(C1=C2C=CC=CC2=CC3=CC=CC=C31)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.